molecular formula C11H17N3O2 B13562596 2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid

2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid

Cat. No.: B13562596
M. Wt: 223.27 g/mol
InChI Key: PEIPTIFHQJYNFA-UHFFFAOYSA-N
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Description

2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound containing a pyrimidine ring substituted with a diethylaminoethyl group at the 2-position and a carboxylic acid group at the 4-position. Pyrimidine derivatives are known for their diverse biological activities and are integral components of nucleic acids, DNA, and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with diethylaminoethyl reagents under controlled conditions. One common method includes the condensation of 2-chloro-4-carboxypyrimidine with diethylaminoethylamine in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Potential Applications

2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid and similar compounds have potential applications in several fields:

  • Pharmaceutical Development: It can serve as a lead compound for developing new anti-inflammatory or other therapeutic agents due to its biological activities.
  • Agrochemicals: It can be used in synthesizing new pesticides or herbicides.
  • Material Science: It can be explored for creating novel materials with specific properties.
  • Catalysis: It can act as a ligand in metal-catalyzed reactions.

Reactivity

The chemical reactivity of this compound primarily involves its carboxylic acid group, which can participate in esterification, amidation, salt formation, and reduction reactions. These reactions are essential for modifying the compound to improve its pharmacological properties or to synthesize derivatives for further study.

Biological Activities

Research suggests that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. However, the specific biological activity of this compound would require empirical testing to establish its efficacy and safety profile.

Structure-Activity Relationship (SAR)

Studies of pyrimidine-4-carboxamides have shown that modifications to the substituents at different positions on the pyrimidine ring can significantly affect their biological activity . For example, N-(cyclopropylmethyl)-6-(( S)-3-hydroxypyrrolidin-1-yl)-2-(( S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (1 , LEI-401 ) is a potent and selective inhibitor of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs) .

Interaction Studies

Interaction studies are crucial for understanding the mechanism of action and potential therapeutic effects of this compound. These studies typically focus on:

  • Protein Binding: Identifying the proteins with which the compound interacts.
  • Enzyme Inhibition: Assessing its ability to inhibit specific enzymes.
  • Receptor Activation/Blocking: Determining its effects on receptor activity.

Structural Analogs

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
2-(Dimethylamino)pyrimidine-4-carboxylic acidDimethylamino groupExhibits strong anti-inflammatory properties
5-Chloro-2-methylsulfanyl-pyrimidine-4-carboxylic acidChloromethyl and sulfanyl groupsNotable for its antibacterial activity
2-(Trifluoromethyl)pyridine-4-carboxylic acidTrifluoromethyl substituentUnique for its enhanced lipophilicity and stability
Pyrido(2,3-d)pyrimidine-5-carboxylic acidPyrido ring fused with pyrimidineKnown for diverse biological activities

These compounds highlight the diverse modifications possible within the pyrimidine framework, each imparting unique properties that can be exploited for specific applications.

Pyrazinamide

Mechanism of Action

The mechanism of action of 2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2-(2-(Diethylamino)ethyl)pyrimidine-4-ethanol: Contains an alcohol group instead of a carboxylic acid.

    2-(2-(Diethylamino)ethyl)pyrimidine-4-aldehyde: Contains an aldehyde group instead of a carboxylic acid.

Uniqueness

2-(2-(Diethylamino)ethyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-[2-(diethylamino)ethyl]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-3-14(4-2)8-6-10-12-7-5-9(13-10)11(15)16/h5,7H,3-4,6,8H2,1-2H3,(H,15,16)

InChI Key

PEIPTIFHQJYNFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC1=NC=CC(=N1)C(=O)O

Origin of Product

United States

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